
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
准备方法
The synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the formation of the hydrazonothioate group through a condensation reaction with appropriate reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The pyridine and chlorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Condensation: The formation of the hydrazonothioate group involves condensation reactions with hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves its interaction with specific molecular targets. The pyridine and oxadiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to the compound’s overall reactivity, enabling it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with the aim of elucidating its full mechanism of action.
相似化合物的比较
When compared to other similar compounds, 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-bromophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-methylphenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
These compounds share the oxadiazole and pyridine rings but differ in the substituents on the phenyl rings
属性
分子式 |
C21H13ClN6O4S |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate |
InChI |
InChI=1S/C21H13ClN6O4S/c22-15-3-1-13(2-4-15)18(29)20(26-24-16-5-7-17(8-6-16)28(30)31)33-21-27-25-19(32-21)14-9-11-23-12-10-14/h1-12,24H/b26-20+ |
InChI 键 |
ZOBGHXNIJVNQQI-LHLOQNFPSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


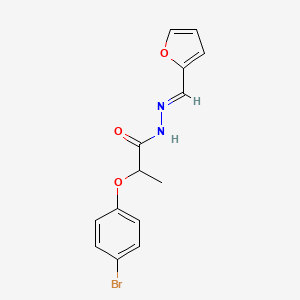
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
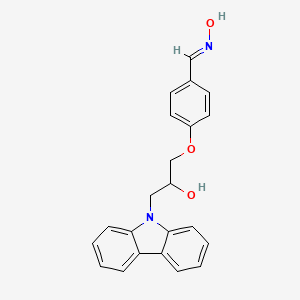
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)
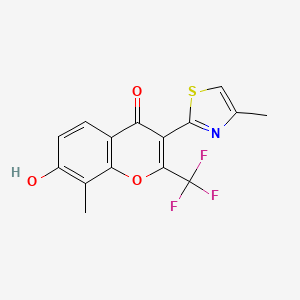
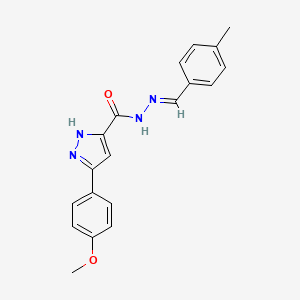
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)
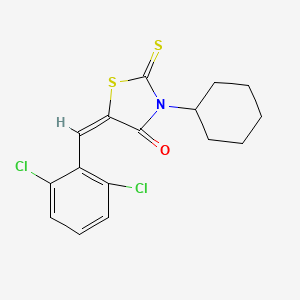
![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
